molecular formula C14H10N4OS B12332084 2-Imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one

2-Imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one

Cat. No.: B12332084
M. Wt: 282.32 g/mol
InChI Key: DFSCHKCGNNCPIU-UHFFFAOYSA-N
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Description

2-Imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one typically involves multi-step organic reactions One common method includes the condensation of 2-aminobenzamide with a suitable aldehyde to form the quinazolinone coreThe reaction conditions often require the use of catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of 2-Imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity.

Properties

Molecular Formula

C14H10N4OS

Molecular Weight

282.32 g/mol

IUPAC Name

2-imino-6-methylidene-5-pyridin-4-ylsulfanylquinazolin-4-one

InChI

InChI=1S/C14H10N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H2,(H2,15,18,19)

InChI Key

DFSCHKCGNNCPIU-UHFFFAOYSA-N

Canonical SMILES

C=C1C=CC2=NC(=N)NC(=O)C2=C1SC3=CC=NC=C3

Origin of Product

United States

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